molecular formula C60H82N2O22 B1207349 Ditrisarubicin A CAS No. 87399-21-1

Ditrisarubicin A

Cat. No. B1207349
CAS RN: 87399-21-1
M. Wt: 1183.3 g/mol
InChI Key: YSHFQLRUHOZEFD-UHFFFAOYSA-N
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Description

Ditrisarubicin A is a natural product found in Streptomyces cyaneus with data available.

Scientific Research Applications

DNA Binding Properties

Ditrisarubicin A exhibits strong binding to DNA. This binding affinity surpasses that of many other anthracyclines. Notably, ditrisarubicin B, a closely related compound, binds to calf thymus DNA with an exceptionally high apparent association constant. This high affinity is attributed to the glycosidic chain at C-10 in its structure (Kunimoto et al., 1988).

Molecular Conformation and Interaction with DNA

The molecular structure of ditrisarubicin B, which closely resembles ditrisarubicin A, has been fully assigned in terms of its 1H NMR spectrum. The two trisaccharide chains in its structure are highly organized, supporting their role in preorganized DNA minor groove binding, which is crucial for intercalating the tetracyclic chromophore into the DNA (Mackay et al., 1996).

Sequence Selective Binding to DNA

Research on ditrisarubicin B's sequence selective binding to DNA reveals that it exhibits a unique binding pattern compared to daunomycin, another anthracycline antibiotic. Its binding is influenced by the presence of certain dinucleotide steps in the DNA sequence (Fox & Kunimoto, 1989).

Comparison with Related Compounds

Studies on other anthracyclines, such as doxorubicin, provide context for understanding the unique properties of ditrisarubicin A. Doxorubicin has been extensively studied for its efficacy in cancer treatment and associated cardiotoxicity, which may shed light on similar effects or contrasting properties of ditrisarubicin A (Burridge et al., 2016).

QSAR Analysis of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies of anti-neoplastic spiro-alkaloids, which include compounds structurally related to ditrisarubicin A, provide insights into the molecular descriptors that correlate with antitumor activity. These studies help in understanding how structural elements of these compounds influence their efficacy (Girgis et al., 2015).

Insights from DNA Binding and Molecular Interactions

The DNA binding properties of anthracycline antibiotics, including ditrisarubicin B, have been extensively studied using various footprinting techniques. These studies help in understanding how the saccharide side chains and tetracyclic chromophore of these molecules interact with DNA (Shelton et al., 1996).

properties

CAS RN

87399-21-1

Product Name

Ditrisarubicin A

Molecular Formula

C60H82N2O22

Molecular Weight

1183.3 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H82N2O22/c1-12-60(71)23-39(79-41-18-31(61(8)9)55(26(4)73-41)82-44-22-37-57(29(7)76-44)84-59-38(78-37)20-35(65)25(3)77-59)46-49(53(70)47-48(52(46)69)51(68)45-30(50(47)67)14-13-15-34(45)64)58(60)83-42-19-32(62(10)11)54(27(5)74-42)81-43-21-36(66)56(28(6)75-43)80-40-17-16-33(63)24(2)72-40/h13-15,24-29,31-32,36-44,54-59,64,66,69-71H,12,16-23H2,1-11H3

InChI Key

YSHFQLRUHOZEFD-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

synonyms

ditrisarubicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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